

Safimaltib Demonstrates Efficacy in Ibrutinib-Resistant Lymphoma Models, Offering a Novel Therapeutic Avenue

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Compound of Interest

Compound Name: *Safimaltib*

Cat. No.: *B8196047*

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[City, State] – November 7, 2025 – **Safimaltib** (JNJ-67856633), a first-in-class, orally active, and selective allosteric MALT1 protease inhibitor, is showing significant promise in preclinical models of ibrutinib-resistant lymphoma.[1][2] Research indicates that by targeting a critical component of the NF-κB signaling pathway, **Safimaltib** can overcome resistance mechanisms that render BTK inhibitors like ibrutinib ineffective, providing a potential new treatment option for patients with relapsed or refractory B-cell malignancies.[3][4]

Ibrutinib resistance in lymphoma is a growing clinical challenge, often driven by mutations in Bruton's tyrosine kinase (BTK) or the activation of alternative survival pathways, most notably the NF-κB pathway.[4] MALT1 is a key enzyme in this pathway, making it an attractive therapeutic target.[5] **Safimaltib** inhibits the proteolytic activity of MALT1, thereby disrupting the downstream signaling that promotes lymphoma cell survival and proliferation.[1][3]

This guide provides a comparative overview of the preclinical efficacy of **Safimaltib** in ibrutinib-resistant lymphoma models against other emerging therapeutic alternatives, supported by available experimental data and detailed methodologies.

Comparative Efficacy of Safimaltib and Alternatives

The following tables summarize the in vitro and in vivo efficacy of **Safimaltib** and its key competitors in ibrutinib-resistant lymphoma models.

Table 1: In Vitro Efficacy in Ibrutinib-Resistant Lymphoma Cell Lines

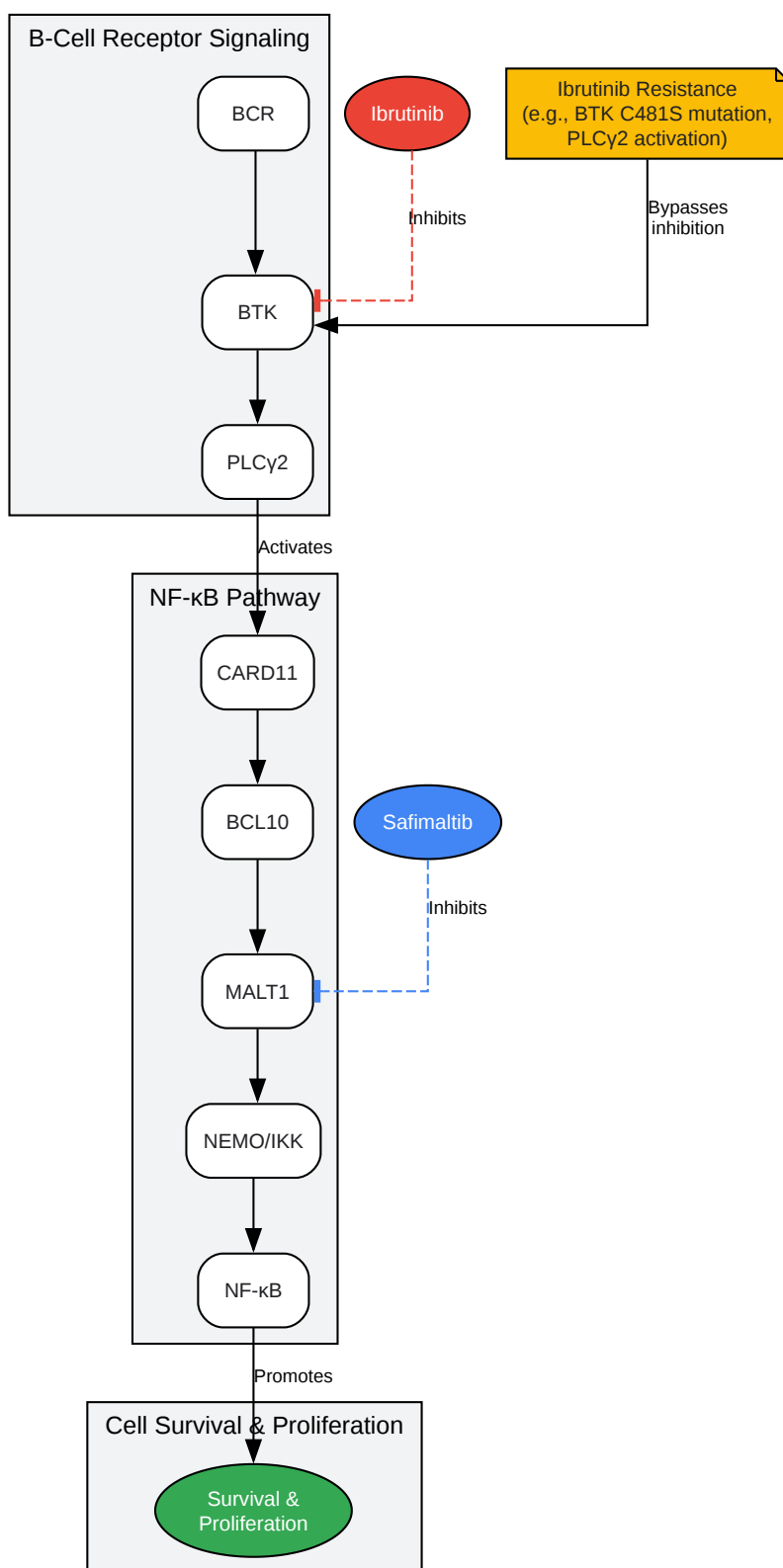
Compound	Target	Cell Line(s)	IC50 / Effect	Citation(s)
Safimaltib (JNJ-67856633)	MALT1	OCI-Ly3 (CARD11-mutant), OCI-Ly10 (CD79b-mutant)	IC50 = 74 nM (biochemical), 114 nM (IL-6 secretion), 77 nM (IL-10 secretion)	[1]
SGR-1505	MALT1	OCI-Ly3, OCI-Ly10, REC-1	IC50 = 1.3 nM (biochemical), 22-71 nM (cellular assays)	[6]
Pirtobrutinib (LOXO-305)	Non-covalent BTK	Jeko-Ibrutinib-R, Mino-venetoclax-R, Z-138	More potent than ibrutinib in inhibiting cell growth	[7][8]
Venetoclax	BCL2	HBL1-IR	Synergistic with ibrutinib in inducing apoptosis	[9]

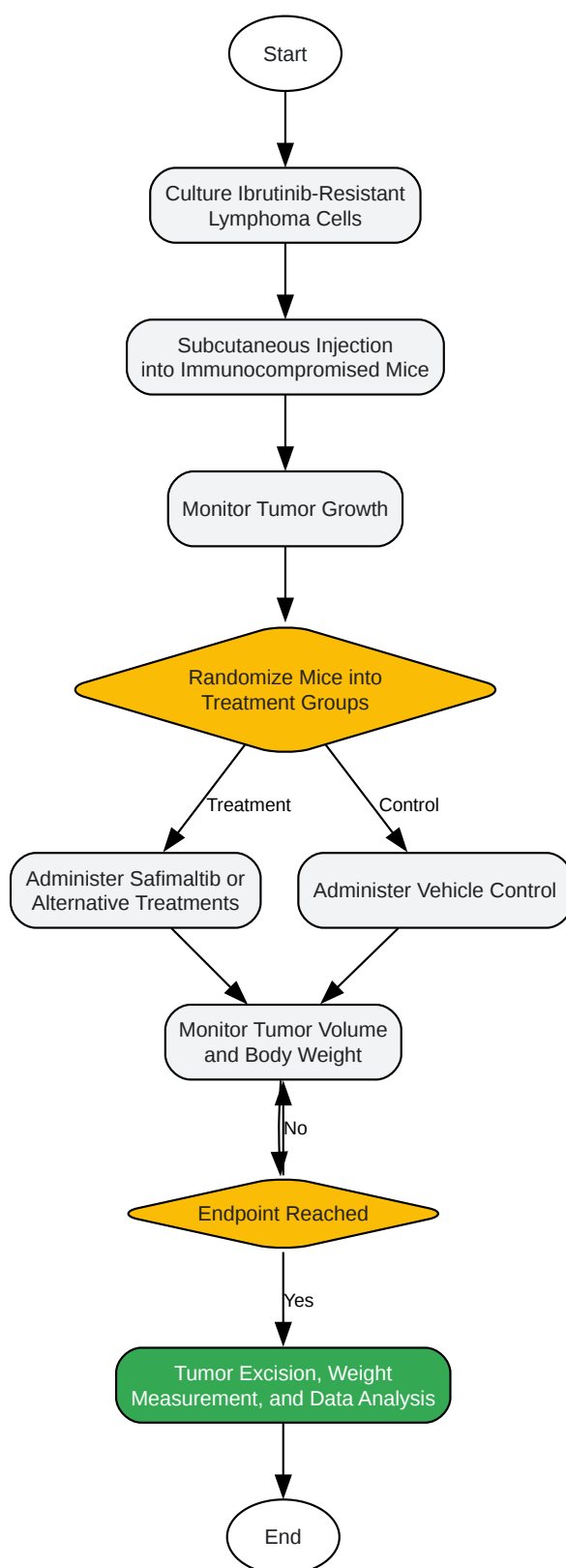
Table 2: In Vivo Efficacy in Ibrutinib-Resistant Lymphoma Xenograft Models

Compound	Model	Dosing	Key Findings	Citation(s)
Safimaltib (JNJ-67856633)	OCI-Ly3, OCI-Ly10 xenografts	Not specified	Potent tumor growth inhibition	[1][3]
SGR-1505	OCI-Ly3 xenograft	Not specified	Tumorostatic and regressive antitumor activity, alone and with ibrutinib	[10]
Pirtobrutinib + Venetoclax	Venetoclax-resistant MCL xenograft	Pirtobrutinib: 50 mg/kg; Venetoclax: 10 mg/kg	Superior tumor volume reduction compared to ibrutinib + venetoclax	[7]
Ibrutinib + Venetoclax	HBL1-IR xenograft	Not specified	Significant reduction in tumor growth compared to monotherapy	[11]

Signaling Pathways and Mechanisms of Action

Ibrutinib resistance frequently involves the circumvention of BTK inhibition, leading to the sustained activation of pro-survival signaling pathways. MALT1 inhibition by **Safimaltib** directly addresses a key node in the NF- κ B pathway, which is a common escape route in ibrutinib-resistant tumors.





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